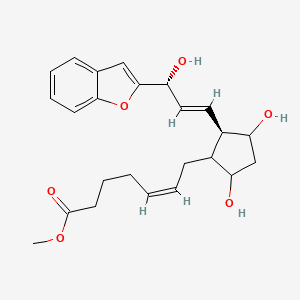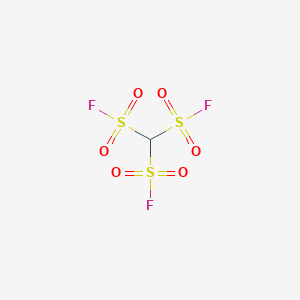![molecular formula C15H18O6S3 B14447116 1,3,5-Tris[(ethenesulfonyl)methyl]benzene CAS No. 76749-45-6](/img/structure/B14447116.png)
1,3,5-Tris[(ethenesulfonyl)methyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,5-Tris[(ethenesulfonyl)methyl]benzene is a chemical compound characterized by the presence of three ethenesulfonyl groups attached to a benzene ring at the 1, 3, and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Tris[(ethenesulfonyl)methyl]benzene typically involves the reaction of 1,3,5-tris(bromomethyl)benzene with ethenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent any unwanted side reactions. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1,3,5-Tris[(ethenesulfonyl)methyl]benzene can undergo various chemical reactions, including:
Oxidation: The ethenesulfonyl groups can be oxidized to form sulfonic acids.
Reduction: Reduction of the ethenesulfonyl groups can yield corresponding sulfides.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophilic reagents such as halogens (chlorine, bromine) or nitrating agents (nitric acid) can be used under acidic conditions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Sulfides.
Substitution: Halogenated or nitrated benzene derivatives.
Scientific Research Applications
1,3,5-Tris[(ethenesulfonyl)methyl]benzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,3,5-Tris[(ethenesulfonyl)methyl]benzene involves its interaction with various molecular targets. The ethenesulfonyl groups can act as electrophiles, reacting with nucleophiles in biological systems. This can lead to the formation of covalent bonds with proteins, enzymes, or other biomolecules, potentially altering their function and activity. The specific pathways and targets depend on the context of its application, such as in drug development or material science.
Comparison with Similar Compounds
Similar Compounds
1,3,5-Tris(phenylethynyl)benzene: Similar in structure but with phenylethynyl groups instead of ethenesulfonyl groups.
1,3,5-Tris(bromomethyl)benzene: A precursor in the synthesis of 1,3,5-Tris[(ethenesulfonyl)methyl]benzene.
1,3,5-Tris(trifluoromethyl)benzene: Contains trifluoromethyl groups, offering different chemical properties.
Uniqueness
This compound is unique due to the presence of ethenesulfonyl groups, which impart distinct reactivity and potential applications compared to other trisubstituted benzenes. Its ability to undergo various chemical transformations and its potential use in diverse fields make it a compound of significant interest.
Properties
CAS No. |
76749-45-6 |
|---|---|
Molecular Formula |
C15H18O6S3 |
Molecular Weight |
390.5 g/mol |
IUPAC Name |
1,3,5-tris(ethenylsulfonylmethyl)benzene |
InChI |
InChI=1S/C15H18O6S3/c1-4-22(16,17)10-13-7-14(11-23(18,19)5-2)9-15(8-13)12-24(20,21)6-3/h4-9H,1-3,10-12H2 |
InChI Key |
MUPAKLRCEUOTSL-UHFFFAOYSA-N |
Canonical SMILES |
C=CS(=O)(=O)CC1=CC(=CC(=C1)CS(=O)(=O)C=C)CS(=O)(=O)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


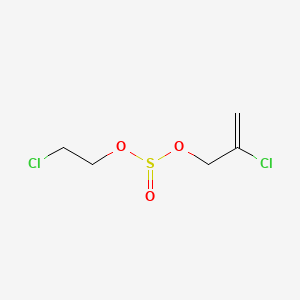


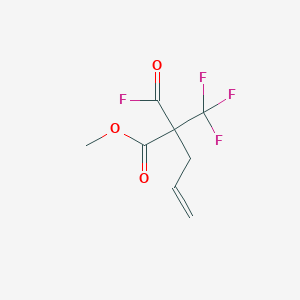

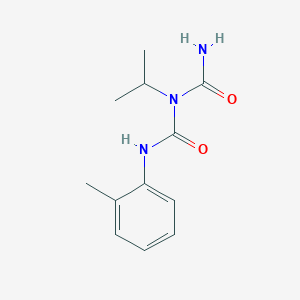
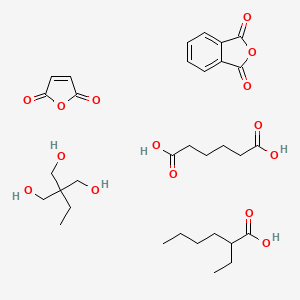
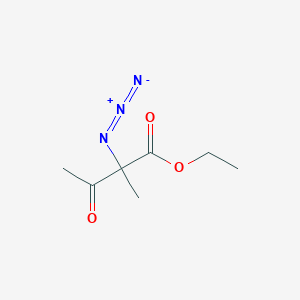
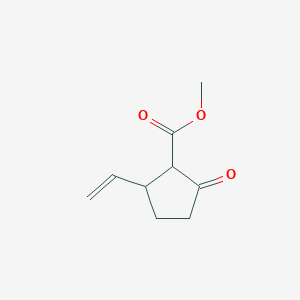
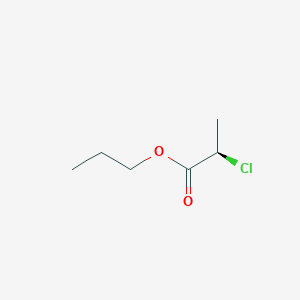
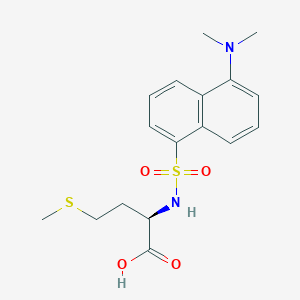
![Silanol, dimethyl[(methyldiphenylsilyl)bis(trimethylsilyl)methyl]-](/img/structure/B14447122.png)
